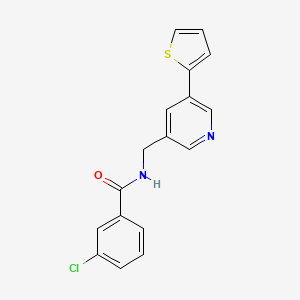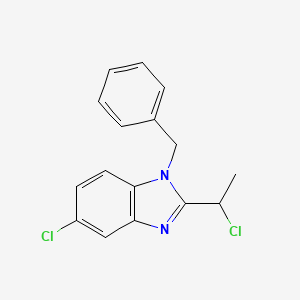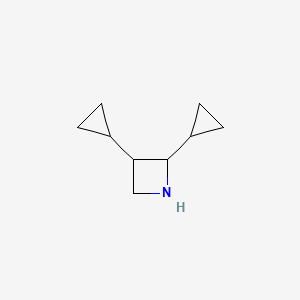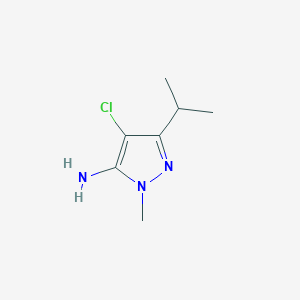![molecular formula C19H20N2O4S2 B2893788 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-80-8](/img/structure/B2893788.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and evaluated for cytotoxic and antimicrobial activities . Two compounds, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide, demonstrated significant cytotoxicity against three cancer cell lines (A549, MCF7-MDR, and HT1080) while most of the compounds exhibited moderate inhibitory effects on the growth of Staphyllococcus aureus and some other fungi .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Molecular Structure Analysis
The molecular structure of “this compound” is a part of the benzothiazole derivatives family . The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include S oxidation/S-N coupling . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Aplicaciones Científicas De Investigación
Lipoxygenase Inhibitors
Heterocyclic compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have been studied for their potential as lipoxygenase inhibitors. A study by Aziz‐ur‐Rehman et al. (2016) synthesized compounds that showed moderately good activities relative to the reference standard Baicalein. This suggests potential applications in the development of anti-inflammatory drugs.
Charge-Transfer Intermediate Reactions
The reaction of related thioketones with nucleophiles through a charge-transfer mechanism has been explored in a study by Ohno et al. (1975). This research provides insights into the chemical reactivity of such compounds, which could be valuable in organic synthesis and material science.
Antioxidant Properties
Compounds structurally similar to this compound have been evaluated for their antioxidant effects. A study by Rubio-Cortés et al. (2021) indicated high antioxidant activity in some of the synthesized molecules, highlighting potential applications in protecting against oxidative stress.
Antitumor Activity
The antiproliferative and apoptotic activities of certain N-substituted indazole derivatives have been investigated for their potential antitumor properties. Abbassi et al. (2014) reported significant activity against human tumor cell lines, suggesting possible applications in cancer therapy.
Synthesis of Thiazoles and Antimicrobial Activities
The synthesis of thiazoles and their derivatives, including those structurally related to this compound, has been explored for antimicrobial applications. Wardkhan et al. (2008) tested these compounds against various microbial strains, indicating their potential as antimicrobial agents.
Direcciones Futuras
The future directions for the research on “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and similar compounds could include further exploration of their cytotoxic and antimicrobial activities, as well as investigation into their potential applications in medical and pharmaceutical fields .
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-2-25-14-10-11-16-17(13-14)26-19(20-16)21-18(22)9-6-12-27(23,24)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXKXLHAUYVUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2893711.png)


![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)
![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)



![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)